5-Oxo-5-(2-thienyl)valeric acid
Overview
Description
5-Oxo-5-(2-thienyl)valeric acid is an organic compound with the molecular formula C₉H₁₀O₃S and a molecular weight of 198.24 g/mol . It is characterized by the presence of a thienyl group attached to a valeric acid backbone, which includes a ketone functional group. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5-(2-thienyl)valeric acid typically involves the reaction of 2-thiophenecarboxaldehyde with a suitable reagent to form the corresponding thienyl derivative. This intermediate is then subjected to further reactions to introduce the valeric acid moiety and the ketone functional group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-5-(2-thienyl)valeric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thienyl derivatives.
Scientific Research Applications
5-Oxo-5-(2-thienyl)valeric acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biochemistry: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Oxo-5-(2-thienyl)valeric acid involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the growth of certain microorganisms by interfering with biotin biosynthesis. This inhibition occurs through the disruption of the DAPA aminotransferase reaction, which is crucial for the synthesis of biotin intermediates .
Comparison with Similar Compounds
Similar Compounds
4-(2-Thienoyl)butyric acid: Similar in structure but lacks the ketone functional group.
5-(2-Thienyl)pentanoic acid: Similar backbone but different functional groups.
Uniqueness
5-Oxo-5-(2-thienyl)valeric acid is unique due to the presence of both the thienyl group and the ketone functional group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
5-Oxo-5-(2-thienyl)valeric acid (CAS Number: 22971-62-6) is a compound with a unique molecular structure that has garnered interest in various biological research areas. This article explores its biological activity, including its mechanism of action, pharmacological effects, and potential therapeutic applications.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | CHOS |
Molecular Weight | 198.24 g/mol |
Density | 1.282 g/cm³ |
Melting Point | 94-97 °C |
Boiling Point | 407.8 °C |
Flash Point | 200.5 °C |
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism and energy production.
- Receptor Modulation : The compound may interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and differentiation.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, it has been tested against:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values obtained from these studies indicate effective concentrations for inhibiting bacterial growth.
Antitumor Activity
Recent investigations have explored the antitumor potential of this compound. In vitro assays using human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that this compound can induce apoptosis and inhibit cell proliferation. The mechanism appears to involve:
- Induction of Apoptosis : The compound triggers apoptotic pathways, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Evidence suggests that it may cause cell cycle arrest at specific phases, thereby preventing cancer cell division.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study conducted by researchers at Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thienyl derivatives, including this compound.
- Results indicated potent activity against both gram-positive and gram-negative bacteria, with notable efficacy against resistant strains.
-
Antitumor Effects in Cell Lines :
- A separate study focused on the effects of this compound on MCF-7 and HeLa cell lines.
- Findings revealed a dose-dependent decrease in cell viability, with IC50 values suggesting effective concentrations for therapeutic use.
Pharmacological Applications
The diverse biological activities of this compound open avenues for potential pharmacological applications:
- Antimicrobial Agent : Its ability to combat bacterial infections positions it as a candidate for developing new antibiotics.
- Cancer Therapeutics : The antitumor properties highlight its potential as a chemotherapeutic agent or adjuvant therapy in cancer treatment.
Safety and Toxicology
Toxicological assessments are crucial for determining the safety profile of any new compound. Preliminary data indicate that while this compound exhibits biological activity, further studies are necessary to evaluate its toxicity and side effects in vivo.
Properties
IUPAC Name |
5-oxo-5-thiophen-2-ylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c10-7(3-1-5-9(11)12)8-4-2-6-13-8/h2,4,6H,1,3,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQMRVFOHNXKOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50292130 | |
Record name | 5-Oxo-5-(2-thienyl)valeric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50292130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22971-62-6 | |
Record name | 22971-62-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80412 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Oxo-5-(2-thienyl)valeric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50292130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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